2-Amino-1-(p-tolyl)ethanone

説明

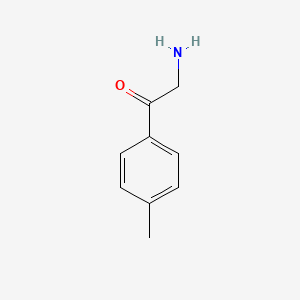

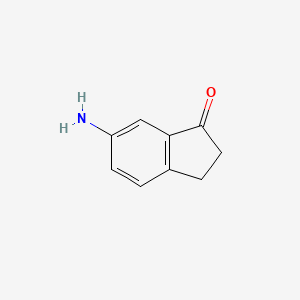

2-Amino-1-(p-tolyl)ethanone is a chemical compound with the molecular formula C9H11NO . It is related to toluene, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Synthesis Analysis

The synthesis of 2-Amino-1-(p-tolyl)ethanone can be achieved through various methods. One such method involves the enantioselective oxazaborolidine-catalyzed borane reduction of 2-chloroacetophenone (phenacyl chloride) to give the chiral chloro alcohol . Another method involves a general deoxygenation approach for the synthesis of ketones from aromatic carboxylic acids and alkenes .Molecular Structure Analysis

The molecular structure of 2-Amino-1-(p-tolyl)ethanone consists of a benzene ring substituted with a methyl group and an ethanone group. The ethanone group is further substituted with an amino group .Chemical Reactions Analysis

The chemical reactions involving 2-Amino-1-(p-tolyl)ethanone are diverse. For instance, it can undergo a reaction with photocatalyst I (1 mol%), 1a (0.1 mmol, 1.0 equiv.), 2a (0.15 mmol, 1.5 equiv.), Ph3P (0.12 mmol, 1.2 equiv.), biomolecules, pH 7.4 PBS buffer/DCM (1:1, 2.0 mL), blue LEDs, 25°C .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-1-(p-tolyl)ethanone include a molecular weight of 149.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .科学的研究の応用

- Specific Scientific Field : Green Chemistry .

- Summary of the Application : “2-Amino-1-(p-tolyl)ethanone” is used in the synthesis of enantiomerically pure 1,2-amino alcohols. This compound forms the basic scaffold of adrenergics (e.g., the hormones adrenaline and nor-adrenaline, β-adrenergic blockers, and anti-asthma drugs), amphenicol antibiotics, and several bioactive natural products .

- Methods of Application or Experimental Procedures : The process involves a one-pot combination of alcohol dehydrogenase-catalysed asymmetric reduction of 2-azido ketones and Pd nanoparticle-catalysed hydrogenation of the resulting azido alcohols .

- Results or Outcomes : This method gives access to both enantiomers of aromatic 1,2-amino alcohols in high yields and excellent optical purity (ee >99%). Furthermore, an upstream azidolysis and a downstream acylation step were incorporated into the one-pot system, thus establishing a highly integrated synthesis of the antiviral natural product (S)-tembamide in 73% yield (ee >99%) over 4 steps .

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : “2-Amino-1-(p-tolyl)ethanone” can participate in electrophilic aromatic substitution reactions, which are a common type of reaction involving aromatic rings .

- Methods of Application or Experimental Procedures : The specific procedures would depend on the exact reaction conditions and the electrophile used .

- Results or Outcomes : The outcomes of these reactions can vary widely, but they generally involve the substitution of a hydrogen atom on the aromatic ring with an electrophile .

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : “2-Amino-1-(p-tolyl)ethanone” can be used in the synthesis of novel 6,7 disubstituted 1H-pyrroles .

- Methods of Application or Experimental Procedures : The synthesis involves a one-pot domino reaction using substituted phenacyl bromide, barbituric acid/Meldrums acid, and aromatic amines, catalyzed by 5 mol% Fluorescein in the presence of visible light .

- Results or Outcomes : The synthesized derivatives were obtained in 90–95% yields .

Electrophilic Aromatic Substitution

Synthesis of Pyrroles

- Specific Scientific Field : Medicinal Chemistry .

- Summary of the Application : “2-Amino-1-(p-tolyl)ethanone” can be used in the synthesis of indole derivatives, which have been investigated for DNA cleaving activity .

- Methods of Application or Experimental Procedures : The specific procedures would depend on the exact reaction conditions and the other reactants used .

- Results or Outcomes : The outcomes of these reactions can vary widely, but they generally involve the formation of indole derivatives with potential biological activity .

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : “2-Amino-1-(p-tolyl)ethanone” can be used in the synthesis of polyfunctional pyrrole rings, which are known to exhibit diverse and distinct physiological properties .

- Methods of Application or Experimental Procedures : The synthesis involves a one-pot domino reaction using substituted phenacyl bromide, barbituric acid/Meldrums acid, aromatic amines catalysed by 5 mol% Fluorescein in presence of visible light .

- Results or Outcomes : All the synthesized derivatives were obtained in 90–95% yields .

Synthesis of Indole Derivatives

Synthesis of Polyfunctional Pyrrole Rings

Safety And Hazards

特性

IUPAC Name |

2-amino-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFAHIJREMQVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328409 | |

| Record name | 2-Amino-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(p-tolyl)ethanone | |

CAS RN |

69872-37-3 | |

| Record name | 2-Amino-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)

![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine](/img/structure/B1268220.png)